molecular formula C27H46O B14755322 Pseudocholesterol CAS No. 475-32-1

Pseudocholesterol

Cat. No.: B14755322
CAS No.: 475-32-1
M. Wt: 386.7 g/mol
InChI Key: VGPZGKAKMKKHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of this compound Analogues

The quest to understand cholesterol's biological roles spurred the development of synthetic analogs, beginning with early 20th-century efforts to map sterol biosynthesis. Cholesterol itself was first isolated from gallstones in 1789, with its structure fully elucidated by Windaus and Wieland in the 1920s. However, the limitations of studying endogenous cholesterol in live cells—particularly its inability to be fluorescently tagged without perturbing function—drove the creation of this compound derivatives.

A breakthrough came in 2021 with the design of CHIMs (Cholesterol-Imitating Molecules), which replaced cholesterol's hydroxyl group with an imidazolium moiety while maintaining membrane integration capabilities. These analogs emerged from decades of work on sterol biosynthesis pathways, including the landmark total synthesis of cholesterol by Woodward and Robinson in the 1950s. Early this compound variants focused on isotope-labeled forms for metabolic tracing, but modern iterations prioritize non-perturbative modifications that enable click chemistry-based labeling.

Structural Parallels and Divergences from Endogenous Cholesterol

This compound retains cholesterol’s tetracyclic sterol backbone but introduces strategic alterations to enhance experimental utility:

Structural Feature Cholesterol This compound (CHIMs Example)
Core Framework Cyclopentanoperhydrophenanthrene ring Identical tetracyclic structure
C3 Functional Group β-hydroxyl (-OH) Imidazolium moiety (-C₃H₃N₂⁺)
Side Chain Isooctyl group at C17 Unmodified isooctyl chain
Fluorescent Tagging Not inherently feasible Alkyne handle for click chemistry

These modifications allow this compound to mimic cholesterol’s membrane-ordering effects while permitting optical detection. Biophysical analyses confirm that CHIMs maintain a comparable cross-sectional area (39.7 Ų vs. 38.7 Ų for cholesterol) and induce similar phospholipid condensation effects. Crucially, the analogs preserve cholesterol’s ability to form liquid-ordered phases with sphingolipids—a hallmark of lipid raft domains.

Fundamental Research Questions in this compound Biochemistry

This compound addresses three persistent challenges in membrane biology:

  • Dynamic Localization Tracking : How do cholesterol molecules redistribute during membrane remodeling events like endocytosis? CHIMs enable live-cell imaging of sterol trafficking via pulse-chase experiments.
  • Pathway-Specific Interactions : Which signaling proteins require direct sterol binding versus bulk membrane effects? this compound’s photoactivatable variants permit crosslinking studies to identify proximal interactors.
  • Synthetic Biology Applications : Can engineered sterols replace cholesterol in artificial membrane systems? Recent work shows CHIMs sustain ATPase activity in cholesterol-depleted membranes at 89% efficiency, suggesting feasibility for synthetic organelles.

These questions intersect with broader investigations into cholesterol’s role in atherosclerosis—a disease linked to defective reverse transport mechanisms. By substituting this compound in mevalonate pathway studies, researchers can isolate HMG-CoA reductase effects from LDL-cholesterol fluctuations.

Properties

CAS No.

475-32-1

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-ol

InChI

InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h11,18-19,21-25,28H,6-10,12-17H2,1-5H3

InChI Key

VGPZGKAKMKKHLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CCCCC34C)O)C

Origin of Product

United States

Preparation Methods

Step 1: Tosylation of Cholesterol

Cholesterol undergoes tosylation using toluenesulfonyl chloride in pyridine. This step converts the 3β-hydroxyl group into a tosylate leaving group, facilitating subsequent nucleophilic substitutions. The reaction achieves an 88% yield under optimized conditions:
$$
\text{Cholesterol} + \text{Toluenesulfonyl chloride} \xrightarrow{\text{Pyridine}} \text{Cholesteryl tosylate}
$$

Step 2: Methoxylation

Cholesteryl tosylate reacts with methanol under reflux to yield 3β-methoxy-cholest-5-ene. This SN2 substitution replaces the tosylate group with a methoxy group, achieving 90% efficiency:
$$
\text{Cholesteryl tosylate} + \text{MeOH} \xrightarrow{\Delta} \text{3β-Methoxy-cholest-5-ene}
$$

Step 3: Ring Reorganization

Nitro Reduction Approach

An alternative route involves nitro intermediate reduction, adapted from cholesterol derivatization techniques.

Nitration of Pseudocholesteryl Acetate

4-Nitro-pseudocholesteryl acetate is synthesized via electrophilic nitration. However, this step faces challenges due to this compound’s altered ring geometry, yielding only 5% of the nitro intermediate.

Reduction to Ketone

Traditional zinc-acetic acid reduction, effective for cholesterol derivatives, proves less efficient for this compound. Lithium aluminum hydride (LiAlH₄) offers a partial solution, halting at the oxime stage rather than fully reducing to the ketone:
$$
\text{4-Nitro-pseudocholesteryl acetate} \xrightarrow{\text{LiAlH₄}} \text{Oxime intermediate}
$$
Hydrolysis of the oxime with aqueous acid yields the desired 6-ketothis compound, albeit in suboptimal yields (31%).

Methoxylation Derivatives

Methoxylated this compound analogs, such as 7β-methoxythis compound-4-ene, are prepared via analogous methoxylation steps. For example, pseudocholesteryl tosylate reacts with methanol to install the 7β-methoxy group, mirroring the synthesis of 3β-methoxy-cholest-5-ene.

Analytical Characterization

This compound and its derivatives are characterized using:

  • Infrared Spectroscopy : Hydroxyl (3400–3600 cm⁻¹), carbonyl (1728 cm⁻¹), and double bond (1636–1672 cm⁻¹) absorptions confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 384 for cholest-6-en-3β,5α-diol) and fragmentation patterns verify structures.
  • NMR Spectroscopy : Distinct proton environments, such as the 18-CH₃ singlet at δ 0.70 ppm, differentiate this compound from cholesterol.

Challenges and Optimization

Yield Limitations

The three-step synthesis’s 31% yield stems from inefficiencies in the ring-contraction step. Catalytic methods using montmorillonite K10, effective for cholesterol dimers, show promise but require adaptation for this compound’s unique geometry.

Stereochemical Control

Axial hindrance from the 19-methyl group complicates photooxygenation reactions, favoring 5α-OOH products over 7β derivatives. Steric guides or chiral catalysts could improve selectivity.

Chemical Reactions Analysis

Photooxygenation with Singlet Oxygen

Pseudocholesterol undergoes sensitized photooxygenation via singlet oxygen (1O2^1O_2), a reactive oxygen species generated by energy transfer from photosensitizers like 9,10-dicyanoanthracene (DCA) or lumiflavin (LF) . Key findings include:

  • Product Distribution :
    The reaction produces two enol types (a and b ), with a -type (adjacent double bond migration) dominating under most conditions (Table 1).

Mechanistic Insights

  • Axial Hindrance : The angular methyl group at C-10 sterically directs 1O2^1O_2 attack to the 4α position, favoring hydroperoxide formation at this site .

  • Rearrangement Pathways : Hydroperoxides undergo -sigmatropic shifts or allylperoxy radical-mediated rearrangements to form stable enols .

  • Solvent Effects : Acetonitrile (MeCN) enhances reaction efficiency compared to pyridine, likely due to better solubility and reduced side reactions .

Comparative Analysis with Cholesterol

Despite structural differences, this compound mirrors cholesterol’s reactivity with 1O2^1O_2 but produces reversed enol positions (Table 1) :

FeatureCholesterol (5-en-3β-ol)This compound (4-en-7β-ol)
Reaction SiteΔ⁵ Double Bond (B Ring)Δ⁴ Double Bond (A Ring)
Dominant Product5α-Hydroperoxide4α-Hydroperoxide
Biological RelevanceLinked to atherosclerosisNo known biological activity

Experimental Data

Table 1 : Photooxygenation of this compound Derivatives with DCA

SteroidSensitizerSolventTime (h)Conversion (%)a -Type Yield (%)b -Type Yield (%)
49,10-DicyanoanthraceneMeCN5478020
59,10-DicyanoanthraceneMeCN7507624

Conditions : Oxygenated MeCN solution, visible light irradiation, post-reduction with triphenylphosphine (Ph₃P) to stabilize enols .

Biological Implications

While this compound lacks biological activity, its study elucidates:

  • Oxidative Damage Pathways : Hydroperoxides from 1O2^1O_2 reactions increase membrane brittleness, analogous to cholesterol’s role in hemolysis .

  • Biomarker Potential : Cholesterol 5α-OOH serves as a 1O2^1O_2 biomarker; this compound’s analogs could aid in studying oxidative stress in non-biological systems .

Scientific Research Applications

Pseudocholesterol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pseudocholesterol involves its interaction with singlet oxygen during photooxygenation reactions. The ene reaction of singlet oxygen with this compound leads to the formation of hydroperoxides, which can further rearrange to form enol derivatives . These reactions help in understanding the photochemical damage caused by reactive oxygen species.

Comparison with Similar Compounds

Core Structural Similarities and Differences

Feature Cholesterol Pseudocholesterol
Skeletal Framework Tetracyclic diterpene Identical framework
Functional Groups C=C, OH, CH₃, C₈H₁₇ Same functional groups
Enol Positions 5-en-3β-ol (A/B rings) 4-en-7β-ol (A/B rings)
Biological Role Membrane fluidity regulation No known biological function

The reversed enol positions in this compound lead to altered reaction pathways during photochemical processes, despite shared functional groups .

Photochemical Reactivity and Reaction Products

Photooxygenation Behavior

Both cholesterol and this compound undergo DCA-sensitized photooxygenation via the ene reaction of singlet oxygen (¹O₂). This produces hydroperoxides, but their positions differ due to structural divergence (Table 1 in ) :

Compound Primary Hydroperoxide Products Final Products (after Ph₃P treatment)
Cholesterol derivatives 5α-hydroperoxides 5-en-3β-ol derivatives
This compound 4α-hydroperoxides 4-en-7β-ol derivatives

For example, cholesterol derivatives yield 5α-hydroperoxides (e.g., 5α-OOH), while this compound forms 4α-hydroperoxides (e.g., 4α-OOH) under identical conditions . Subsequent reduction produces 5-en-3β-ol (cholesterol) or 4-en-7β-ol (this compound) derivatives .

Mechanistic Implications

The reaction occurs via ¹O₂ attack on the endocyclic double bond (C=C in cholesterol’s B ring vs. This compound’s A ring). This results in hydroperoxide formation exclusively within the ring structure, avoiding exocyclic products .

Membrane Interactions

Photochemical oxidation of both sterols increases membrane brittleness due to polar hydroperoxide and hydroxy products. This mimics oxidative damage in biological membranes, though this compound’s lack of biological activity limits its direct physiological impact .

Analytical Interference

This compound can interfere with enzymatic cholesterol assays. For instance, in high-density lipoprotein (HDL) cholesterol quantification, heparin-Mn²⁺ precipitating reagents react with enzymatic cholesterol reagents to produce this compound artifacts. These artifacts peak at lower heparin-Mn²⁺ concentrations than required for full lipoprotein precipitation, complicating measurements .

Key Research Findings

Photochemical Damage : Both sterols undergo similar photooxygenation pathways, suggesting shared vulnerabilities in lipid membranes under oxidative stress .

Assay Artifacts : this compound’s interference in enzymatic assays highlights the need for method-specific validation in cholesterol quantification .

Q & A

Q. What are the key structural distinctions between cholesterol and pseudocholesterol, and how do these differences impact experimental characterization?

this compound differs from cholesterol in the position of the double bond within the sterol backbone (e.g., Δ⁵ in cholesterol vs. Δ⁴ in this compound) . This structural variation alters reactivity in chemical assays like photooxygenation, where this compound forms 5α-hydroperoxides via singlet oxygen (¹O₂) ene reactions, unlike cholesterol's oxidation pathways. Characterization techniques include ¹H NMR (to confirm hydroperoxide formation) and HPLC for product isolation. Researchers should prioritize structural validation using crystallography or spectroscopy to avoid misidentification .

Q. What experimental models are suitable for studying this compound’s biochemical behavior?

In vitro models using synthetic this compound derivatives (e.g., cholesteryl acetate or 7β-methoxythis compound) allow controlled studies of reactivity and membrane interactions . For lipid metabolism studies, hamster models (as in ) are historically used due to their human-like cholesterol absorption, though this compound-specific models require validation of sterol uptake pathways.

Q. How can researchers ensure reproducibility in this compound synthesis?

this compound synthesis typically involves multi-step reactions starting from cholesterol. For example, outlines a three-step method involving oxidation and isomerization. Key steps include:

  • Purification via recrystallization (e.g., using toluene for intermediates).
  • Validation of intermediates with melting point analysis and spectroscopic techniques.
  • Strict adherence to anhydrous conditions to prevent side reactions .

Advanced Research Questions

Q. What methodologies are recommended for investigating this compound’s role in membrane photochemical damage?

Photooxygenation studies using 9,10-dicyanoanthracene (DCA) as a ¹O₂ sensitizer can mimic oxidative stress in lipid bilayers. Researchers should:

  • Monitor reaction kinetics via UV-Vis spectroscopy.
  • Quantify hydroperoxide formation using iodometric titration or LC-MS.
  • Assess membrane integrity via hemolysis assays, as oxidized sterols increase membrane brittleness .

Q. How should contradictory data between in vitro and in vivo this compound studies be resolved?

  • Step 1: Conduct sensitivity analyses to identify confounding variables (e.g., sterol transport mechanisms in vivo).
  • Step 2: Validate in vitro findings using isotopic labeling (e.g., ¹³C-pseudocholesterol) to track metabolic fate.
  • Step 3: Apply systematic review frameworks (e.g., Cochrane criteria) to assess study bias, such as financial ties or outcome reporting selectivity .

Q. What experimental designs minimize bias when comparing this compound to cholesterol in therapeutic contexts?

  • Use block randomization to allocate subjects (e.g., cell cultures or animal models) into treatment groups.
  • Implement double-blinding in clinical analogues, where feasible, to prevent observer bias.
  • Pre-register primary outcomes (e.g., LDL uptake inhibition) to avoid post-hoc data dredging .

Q. How can advanced statistical methods address this compound’s heterogeneous effects across populations?

  • Employ mixed-effects models to account for variability in genetic or dietary factors.
  • Use meta-regression (as in ) to pool data from diverse cohorts while adjusting for covariates like age or baseline lipid profiles.
  • Validate findings with bootstrapping to ensure robustness in small-sample studies .

Methodological Guidance

Q. What protocols ensure ethical rigor in this compound studies involving human subjects?

  • Align participant selection with Institutional Review Board (IRB) criteria, emphasizing informed consent and anonymity .
  • Use validated questionnaires (e.g., adapted from FH awareness surveys in ) to assess this compound knowledge without leading participants .

How should researchers structure sub-questions to explore this compound’s metabolic pathways comprehensively?

Example for a ma: “How does this compound modulate LDL receptor activity?”

  • Sub-question 1: “Does this compound competitively inhibit cholesterol binding to LDL receptors in vitro?”
  • Sub-question 2: “What transcriptional changes occur in hepatic cells exposed to this compound?” Sub-questions should clarify mechanisms without fragmenting the primary hypothesis .

Q. What tools are critical for synthesizing this compound research into clinical guidelines?

  • Scoping reviews (per ) to map evidence gaps.
  • Stakeholder consultations to prioritize research questions (e.g., clinicians, lipidologists) .
  • GRADE criteria to rate evidence quality for guideline adoption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.